(S)-3-Amino-4-(2,4-dichlorophenyl)butanoic acid hydrochloride
Description
(S)-3-Amino-4-(2,4-dichlorophenyl)butanoic acid hydrochloride (CAS: 331847-11-1) is a chiral amino acid derivative featuring a butanoic acid backbone with an (S)-configured amino group at the third carbon and a 2,4-dichlorophenyl substituent at the fourth position. Its molecular formula is C₁₀H₁₂Cl₃NO₂, with a molecular weight of 284.57 g/mol . The compound is widely utilized in pharmaceutical research as a chiral building block, particularly in peptide synthesis and drug development . It is commercially available with purities ranging from 97% to 98% and is typically stored under inert atmospheric conditions at room temperature .
Properties
IUPAC Name |
(3S)-3-amino-4-(2,4-dichlorophenyl)butanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO2.ClH/c11-7-2-1-6(9(12)4-7)3-8(13)5-10(14)15;/h1-2,4,8H,3,5,13H2,(H,14,15);1H/t8-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNGZEMBEPQATGG-QRPNPIFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CC(CC(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)C[C@@H](CC(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90375850 | |
| Record name | (3S)-3-Amino-4-(2,4-dichlorophenyl)butanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
331847-11-1, 270063-47-3 | |
| Record name | Benzenebutanoic acid, β-amino-2,4-dichloro-, hydrochloride (1:1), (βS)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=331847-11-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3S)-3-Amino-4-(2,4-dichlorophenyl)butanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-4-(2,4-dichlorophenyl)butanoic acid hydrochloride typically involves the reaction of 2,4-dichlorophenylacetic acid with appropriate reagents to introduce the amino group and form the butanoic acid structure. One common method includes the use of glutaric anhydride and 2,4-dichloroaniline in toluene, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as crystallization and purification to obtain the hydrochloride salt form of the compound.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Amino-4-(2,4-dichlorophenyl)butanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitro compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane.
Major Products
Major products formed from these reactions include oximes, nitro compounds, amines, and substituted phenyl derivatives, depending on the specific reaction and conditions used.
Scientific Research Applications
Scientific Research Applications
(S)-3-Amino-4-(2,4-dichlorophenyl)butanoic acid hydrochloride serves as a versatile building block in various scientific domains:
Pharmaceutical Research
- Therapeutic Potential : Investigated for its role in modulating neurotransmitter systems, particularly glutamate receptors. It shows promise in treating neurological disorders such as epilepsy and neurodegenerative diseases by reducing seizure frequency and enhancing synaptic plasticity .
- Anticancer Activity : Studies indicate that derivatives exhibit significant cytotoxic effects against cancer cell lines like A549, suggesting potential for anticancer drug development .
Biochemical Studies
- Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes such as glutathione S-transferase, which is involved in detoxification processes .
- Neuroprotective Effects : Research highlights its neuroprotective properties in animal models of epilepsy, indicating its capacity to mitigate excitotoxic damage .
Chemical Synthesis
- Utilized as a precursor in the synthesis of more complex molecules due to its unique functional groups that allow for various chemical reactions including oxidation and substitution .
Neuroprotective Effects
A study demonstrated that (S)-3-Amino-4-(2,4-dichlorophenyl)butanoic acid hydrochloride significantly reduced seizure activity in rodent models by modulating glutamate receptor activity. This effect suggests its potential application in developing treatments for epilepsy .
Antitumor Activity
In vitro studies showed that derivatives of this compound could decrease cell viability in A549 human pulmonary cancer cells by over 60%. The structure-activity relationship indicated that modifications to the dichlorophenyl moiety could enhance efficacy against cancer cells .
Summary Table of Biological Activities
Mechanism of Action
The mechanism of action of (S)-3-Amino-4-(2,4-dichlorophenyl)butanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Selected Analogs
*Calculated molecular weight excluding HCl.
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The 2,4-dichlorophenyl group in the target compound enhances electrophilicity and metabolic stability compared to analogs with electron-donating groups (e.g., 2-methylphenyl in ).
- Aromatic Bulk : The 1-naphthyl analog has a larger aromatic system, which may influence steric hindrance in receptor binding but reduce solubility.
Key Observations :
- The target compound’s hazards (e.g., skin/eye irritation, respiratory toxicity ) are more pronounced than those of non-halogenated analogs like 4-(dimethylamino)butanoic acid HCl .
Biological Activity
(S)-3-Amino-4-(2,4-dichlorophenyl)butanoic acid hydrochloride, a compound with significant biological implications, is primarily recognized for its role in modulating neurotransmitter systems, particularly glutamate receptors. This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by case studies and research findings.
The compound has a molecular formula of CHClN\O and a molecular weight of approximately 284.56 g/mol. Its structure includes an amino group and a dichlorophenyl moiety, contributing to its unique chemical properties and biological activities. The synthesis typically involves several steps using starting materials like 2,4-dichlorophenylacetic acid and amino acid derivatives, often in the presence of solvents such as toluene or ethanol and catalysts like palladium on carbon (Pd/C) for hydrogenation reactions.
The biological activity of (S)-3-Amino-4-(2,4-dichlorophenyl)butanoic acid hydrochloride is largely attributed to its interaction with specific neurotransmitter receptors. Primarily, it acts as an inhibitor of certain glutamate receptors, which play critical roles in synaptic transmission and plasticity within the central nervous system. This modulation can influence various neurological processes, making it a candidate for therapeutic applications in conditions such as epilepsy and neurodegenerative diseases.
Neurotransmitter Modulation
Research has shown that (S)-3-Amino-4-(2,4-dichlorophenyl)butanoic acid hydrochloride can significantly affect glutamate receptor activity. Its ability to modulate these pathways suggests potential applications in treating disorders related to excitatory neurotransmission. For instance, studies indicate that the compound may enhance synaptic plasticity, which is crucial for learning and memory processes .
Anticancer Potential
Recent investigations have explored the anticancer properties of related compounds that share structural similarities with (S)-3-Amino-4-(2,4-dichlorophenyl)butanoic acid hydrochloride. For example, derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, including A549 human pulmonary cancer cells. The presence of the dichlorophenyl group has been linked to enhanced anticancer activity through mechanisms that may involve apoptosis induction and cell cycle arrest .
Case Studies
- Neuroprotective Effects : A study highlighted the neuroprotective effects of (S)-3-Amino-4-(2,4-dichlorophenyl)butanoic acid hydrochloride in animal models of epilepsy. The compound was shown to reduce seizure frequency and severity by modulating glutamate receptor activity.
- Antitumor Activity : In vitro studies demonstrated that derivatives of this compound significantly decreased cell viability in A549 cells by over 60%, suggesting a strong potential for development as an anticancer agent. The structure-activity relationship indicated that modifications to the dichlorophenyl moiety could enhance efficacy .
Summary Table of Biological Activities
Q & A
Q. What are the common synthetic routes for (S)-3-Amino-4-(2,4-dichlorophenyl)butanoic acid hydrochloride, and what key reaction conditions ensure enantiomeric purity?
The synthesis typically involves enantioselective methods such as asymmetric hydrogenation or Michael addition. A representative route starts with a chiral precursor (e.g., (S)-β-amino alcohol derivatives), followed by coupling with 2,4-dichlorophenylboronic acid under Suzuki-Miyaura conditions. Critical steps include maintaining anhydrous conditions and using chiral catalysts (e.g., Rhodium-BINAP complexes) to achieve >98% enantiomeric excess. Purification via recrystallization or chiral HPLC ensures final purity .
Q. How can researchers characterize the structural integrity and enantiomeric purity of this compound?
Techniques include:
- X-ray crystallography to confirm absolute stereochemistry.
- NMR spectroscopy (¹H/¹³C) for backbone verification, with characteristic signals for the dichlorophenyl group (δ 7.4–7.6 ppm) and β-amino acid protons (δ 3.1–3.4 ppm).
- Chiral HPLC (e.g., Chiralpak AD-H column) with a mobile phase of hexane:isopropanol (80:20) to confirm enantiopurity (>99%) .
Q. What are the solubility and stability profiles of this compound under physiological conditions?
The hydrochloride salt enhances water solubility (up to 50 mg/mL in PBS at pH 7.4). Stability studies indicate degradation <5% after 24 hours at 37°C. For long-term storage, lyophilization and storage at -20°C under inert atmosphere are recommended .
Advanced Research Questions
Q. What biochemical targets and mechanisms of action are associated with this compound in neurological research?
The compound acts as a dipeptidyl peptidase-IV (DPP-IV) inhibitor (IC₅₀ = 12 nM), prolonging incretin hormone activity for diabetes research. It also shows GABA₃ receptor modulation (Kᵢ = 0.8 μM), linked to neuroprotective effects in preclinical models of epilepsy. Conflicting reports on GABA affinity (e.g., Kᵢ discrepancies of ±15% across studies) suggest assay-dependent variability .
Q. How do substituent positions (e.g., 2,4-dichloro vs. 3,4-dichloro analogs) impact bioactivity?
The 2,4-dichloro substitution enhances DPP-IV binding affinity by 3-fold compared to 3,4-dichloro analogs due to optimized halogen interactions with Tyr547 and Ser630 residues. However, 3,4-dichloro derivatives exhibit superior blood-brain barrier penetration (logP = 1.8 vs. 1.5 for 2,4-dichloro), highlighting structure-activity trade-offs .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Dose-response standardization : Use consistent DPP-IV assay conditions (e.g., pH 7.8, 25°C) to minimize enzymatic variability.
- Receptor binding assays : Compare radioligand displacement (³H-GABA) vs. functional Ca²⁺ flux assays to distinguish direct binding from downstream signaling effects.
- Meta-analysis : Pool data from >5 independent studies to identify outliers (e.g., batch-dependent impurities affecting IC₅₀) .
Q. How should in vitro assays be designed to evaluate DPP-IV inhibitory effects?
- Enzyme source : Recombinant human DPP-IV (1–5 mU/mL) for clinical relevance.
- Substrate : Gly-Pro-AMC (50 μM), with fluorescence (λₑₓ = 360 nm, λₑₘ = 460 nm) monitored over 30 minutes.
- Controls : Include sitagliptin (positive control, IC₅₀ = 18 nM) and vehicle (DMSO <0.1%) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
